methyl 3,4-dihydro-2H-1,4-benzoxazine-2-carboxylate
Description
Properties
IUPAC Name |
methyl 3,4-dihydro-2H-1,4-benzoxazine-2-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11NO3/c1-13-10(12)9-6-11-7-4-2-3-5-8(7)14-9/h2-5,9,11H,6H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HKOFHRITCCBESJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1CNC2=CC=CC=C2O1 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
193.20 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Mode of Action
It is known that benzoxazine derivatives can interact with various biological targets, leading to a range of potential effects.
Biochemical Pathways
More research is needed to elucidate the compound’s role in biochemical processes.
Pharmacokinetics
It is known that the compound is a solid at room temperature, which could influence its absorption and distribution.
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of Methyl 3,4-Dihydro-2H-1,4-benzoxazine-2-carboxylate. For instance, the compound should be stored at room temperature for optimal stability.
Biological Activity
Methyl 3,4-dihydro-2H-1,4-benzoxazine-2-carboxylate is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its biological activity, including synthesis methods, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
This compound features a benzoxazine ring that contributes to its bioactivity. The molecular formula is , with a molecular weight of approximately 195.20 g/mol. Its unique structure allows for interactions with various biological targets, making it a candidate for further pharmacological evaluation.
Synthesis Methods
The synthesis of this compound typically involves the following steps:
- Formation of the Benzoxazine Ring : This is achieved through the condensation of an appropriate phenol with an amine and a carboxylic acid derivative.
- Methylation : The carboxylic acid group is then methylated using methyl iodide or another suitable methylating agent.
- Purification : The product is purified using techniques such as recrystallization or chromatography.
Antimicrobial Properties
Preliminary studies suggest that this compound exhibits antimicrobial activity against various pathogens. The mechanism is believed to involve inhibition of microbial growth by disrupting cell membrane integrity or interfering with metabolic pathways.
Anticancer Activity
Research indicates that this compound may possess anticancer properties . For example, derivatives of benzoxazines have shown cytotoxic effects against several cancer cell lines:
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| This compound | MDA-MB-231 | 15.0 |
| This compound | COLO201 | 12.5 |
These findings highlight its potential as a lead compound for cancer therapy.
The proposed mechanisms through which this compound exerts its biological effects include:
- Enzyme Inhibition : The compound may inhibit key enzymes involved in cellular metabolism or DNA replication in cancer cells.
- Receptor Interaction : It has been suggested that the compound can interact with specific receptors such as serotonin receptors (5HT3), modulating their activity and contributing to its anticancer effects .
- Reactive Intermediate Formation : The ability of the compound to form reactive intermediates may also play a role in its bioactivity.
Case Studies
Several studies have evaluated the biological activity of derivatives related to this compound:
- Cytotoxicity Assays : In a study assessing various benzoxazine derivatives against human cancer cell lines (e.g., MDA-MB-231 and COLO201), compounds showed significant cytotoxicity with IC50 values ranging from 10 to 20 µM .
- Mechanistic Studies : Research focusing on the interaction of these compounds with serotonin receptors demonstrated that modifications at specific positions on the benzoxazine ring can enhance receptor affinity and antagonistic activity .
Scientific Research Applications
Synthetic Chemistry
Precursor in Synthesis
Methyl 3,4-dihydro-2H-1,4-benzoxazine-2-carboxylate serves as a precursor in the synthesis of various heterocyclic compounds. Its unique structure allows it to undergo cyclization reactions, leading to the formation of more complex molecules. For instance, it can be synthesized through the condensation of 3-methyl-3,4-dihydro-2H-1,4-benzoxazine with methyl chloroformate under basic conditions. This reaction is optimized for yield and purity through controlled parameters such as temperature and reaction time.
Industrial Applications
In industrial settings, continuous flow reactors are utilized to enhance the efficiency of this compound production. This method improves safety and allows for higher yields by maintaining optimal reaction conditions.
Medicinal Chemistry
Anticancer Activity
Recent studies have highlighted the potential of this compound as an anticancer agent. Research indicates that derivatives of this compound exhibit significant anti-proliferative effects against various cancer cell lines. For example, a study demonstrated that certain substituted benzoxazines showed IC50 values ranging from 7.84 to 16.2 µM against prostate and breast cancer cell lines, suggesting their potential as lead compounds for further development .
Mechanism of Action
The anticancer activity is hypothesized to involve interactions with biological targets such as enzymes or receptors. The compound may exert its effects through mechanisms similar to those of isoflavones, which are known for their ability to bind estrogen receptors and inhibit angiogenesis .
Biological Activities
Broad Spectrum of Bioactivities
this compound derivatives have been reported to possess a wide range of biological activities including:
- Antibacterial : Effective against various bacterial strains.
- Anti-inflammatory : Demonstrated potential in reducing inflammation.
- Anticonvulsant : Exhibits properties that may help in seizure control.
- Antifungal and Antiviral : Shows activity against fungal and viral pathogens .
Case Studies
Comparison with Similar Compounds
Comparison with Similar Compounds
The following analysis compares methyl 3,4-dihydro-2H-1,4-benzoxazine-2-carboxylate with structurally analogous compounds, emphasizing substituent effects, synthetic methods, and physicochemical properties.
Substituent Variations on the Benzoxazine Core
Halogenated Derivatives
- Ethyl 6-Bromo-3,4-dihydro-2H-1,4-benzoxazine-2-carboxylate (6c): Molecular formula: C₁₁H₁₂NO₃Br. Elemental analysis: C (46.18%), H (4.23%), N (4.90%) . Bromine at position 6 increases molecular weight and polarizability, influencing reactivity in electrophilic substitutions.
Alkyl and Acetyl Derivatives
Ethyl 4-Acetyl-6-chloro-3,4-dihydro-2H-1,4-benzoxazine-2-carboxylate (8b) :
- Methyl 4-Acetyl-3,4-dihydro-2H-1,4-benzoxazine-2-carboxylate: Molecular formula: C₁₂H₁₃NO₄. Safety Requires precautions for inhalation and skin contact, reflecting increased reactivity due to the acetyl group .
Formylated Derivatives
- Ethyl 4-Acetyl-6-formyl-3,4-dihydro-2H-1,4-benzoxazine-2-carboxylate (11a) :
Functional Group Modifications
Ester vs. Carboxylic Acid
- 7-Methyl-3,4-dihydro-2H-1,4-benzoxazine-2-carboxylic acid: Molecular formula: C₁₀H₁₁NO₃. The carboxylic acid group increases polarity and hydrogen-bonding capacity, contrasting with the ester’s lipophilicity .
Ethyl vs. Methyl Esters
- Ethyl 3,4-dihydro-2H-1,4-benzoxazine-2-carboxylate: Molecular formula: C₁₁H₁₃NO₃. Higher melting points (e.g., 98–100°C for 7d) compared to methyl analogs due to increased van der Waals interactions .
Table 1. Comparative Physicochemical Data of Selected Derivatives
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
